2,7-Diacetamidofluorene

Descripción general

Descripción

2,7-Diacetamidofluorene, also known as this compound, is a useful research compound. Its molecular formula is C17H16N2O2 and its molecular weight is 280.32 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12282. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Acetamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

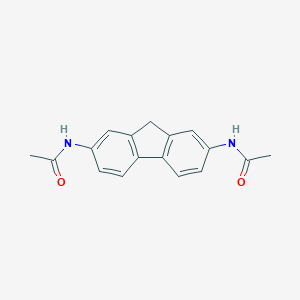

2,7-Diacetamidofluorene is a synthetic derivative of fluorene that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research. This compound's structure allows for various modifications that can influence its pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound features two acetamido groups attached to the fluorene backbone at the 2 and 7 positions. This modification enhances its solubility and may affect its interaction with biological targets. The general structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to form DNA adducts and induce genotoxic effects. Similar compounds have been shown to interact with cellular macromolecules, leading to mutagenesis and carcinogenesis.

- DNA Interaction : Studies indicate that compounds related to this compound can bind covalently to DNA, forming adducts that disrupt normal cellular processes. These interactions can lead to mutations and ultimately cancer development .

- Metabolic Activation : The compound undergoes metabolic activation in vivo, which enhances its reactivity towards DNA. This process is crucial for understanding its carcinogenic potential .

In Vitro Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:

- Human Breast Carcinoma (MCF-7) : The compound exhibited significant cytotoxicity against MCF-7 cells, with IC50 values indicating potent anti-cancer activity .

- Human Lung Carcinoma (A-549) : Similar studies showed that this compound effectively inhibited the growth of A-549 cells, suggesting a broad spectrum of anti-cancer activity .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | DNA adduct formation |

| A-549 | 20 | Induction of apoptosis |

In Vivo Studies

Animal studies have demonstrated the carcinogenic potential of related compounds like 2-acetylaminofluorene (a metabolite). For instance:

- Carcinogenicity Tests : Dietary administration in rats led to high incidences of liver tumors and mammary gland tumors . This suggests a similar risk profile for this compound.

Case Studies

- Case Study on Genotoxicity : A study investigating the genotoxic effects of 2-acetylaminofluorene found that exposure resulted in significant DNA damage as evidenced by comet assays. This raises concerns about the long-term exposure to diacetamidofluorene derivatives in humans .

- Clinical Implications : Given the compound's potential for inducing DNA damage, further research into its safety profile is warranted before considering clinical applications.

Aplicaciones Científicas De Investigación

Carcinogenicity Studies

DAF has been studied extensively for its potential carcinogenic effects. Research indicates that compounds related to DAF, such as 2-acetamidofluorene (AAF), have shown significant tumor-inducing capabilities in laboratory animals. For instance:

- Tumor Induction in Rodents : Studies have demonstrated that AAF can induce liver tumors in male rats and mammary gland tumors in female rats. The mechanism involves metabolic activation leading to DNA damage and subsequent tumor formation .

- Mechanistic Insights : The metabolic activation of DAF and its derivatives results in the formation of DNA adducts, which are critical in the initiation of carcinogenesis. For example, the formation of N-hydroxy metabolites has been linked to increased DNA adduct levels and subsequent mutagenic effects .

Metabolism and Genotoxicity

The metabolism of DAF has been a focal point for understanding its genotoxic effects:

- Metabolic Pathways : DAF is metabolized primarily by cytochrome P450 enzymes, which convert it into reactive intermediates capable of forming DNA adducts. This process has been studied using various in vitro models, including reconstructed human skin tissues .

- Genotoxicity Assays : Recent studies utilizing comet assays have shown that DAF and its metabolites can cause significant DNA damage, which is detectable after multiple exposures. This highlights the importance of evaluating long-term exposure risks associated with DAF .

Case Studies and Experimental Findings

Several case studies have documented the effects of DAF and its derivatives on animal models:

Propiedades

IUPAC Name |

N-(7-acetamido-9H-fluoren-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-10(20)18-14-3-5-16-12(8-14)7-13-9-15(19-11(2)21)4-6-17(13)16/h3-6,8-9H,7H2,1-2H3,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBZBRCVCSVLJJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021479 | |

| Record name | 2,7-Acetylaminofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304-28-9 | |

| Record name | N,N′-9H-Fluorene-2,7-diylbis[acetamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=304-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Diacetylaminofluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000304289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Diacetamidofluorene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,7-Acetylaminofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-9H-fluorene-2,7-diylbisacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,7-DIACETAMIDOFLUORENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O61IVF6HX7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The study mentions that 2,7-diacetamidofluorene (2,7-DAF) induced liver tumors in mice. What is known about the mechanism behind this carcinogenic effect?

A1: While the provided abstract does not delve into the specific mechanism of 2,7-DAF's carcinogenic effect, it is known that many carcinogenic compounds exert their effects through DNA damage. 2,7-DAF likely undergoes metabolic activation in the liver, leading to the formation of reactive metabolites. These metabolites can then bind to DNA, forming adducts that interfere with DNA replication and repair, ultimately leading to mutations and tumor development. [] Further research focusing on the metabolic pathway of 2,7-DAF and identifying the specific DNA adducts formed would be needed to fully elucidate its mechanism of action.

Q2: The study highlights a sex difference in susceptibility to 2,7-DAF-induced liver tumors in mice. What could be the potential reasons for this observed difference?

A2: The study found that female mice developed more hepatic tumors than males when exposed to 2,7-DAF. [] This suggests a role of sex hormones in the process. Several factors could contribute to this difference:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.